molecular formula C19H15BrFN5O3S B2384777 N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888420-32-4

N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

Cat. No.: B2384777
CAS No.: 888420-32-4
M. Wt: 492.32
InChI Key: KYDNDCJUUVYMNS-UHFFFAOYSA-N
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Description

N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex synthetic small molecule of significant interest in medicinal chemistry and biochemical research. Its structure, featuring a dihydropyrimidinone (DHPM) core, is analogous to privileged scaffolds known for diverse biological activities. The presence of the 4-fluorobenzamide and 4-bromophenylurea moieties suggests potential as a targeted protein kinase inhibitor, as these groups are common in designed inhibitors that compete with ATP for binding in kinase catalytic domains. Researchers can utilize this compound as a key intermediate or a lead compound in drug discovery programs, particularly in oncology and inflammatory disease research, to investigate novel signaling pathways. The bromo and fluoro substituents provide excellent sites for further synthetic modification via cross-coupling reactions, making it a versatile building block for developing a focused library of analogs for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this compound with care in a controlled laboratory environment.

Properties

IUPAC Name

N-[4-amino-2-[2-(4-bromoanilino)-2-oxoethyl]sulfanyl-6-oxo-1H-pyrimidin-5-yl]-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15BrFN5O3S/c20-11-3-7-13(8-4-11)23-14(27)9-30-19-25-16(22)15(18(29)26-19)24-17(28)10-1-5-12(21)6-2-10/h1-8H,9H2,(H,23,27)(H,24,28)(H3,22,25,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYDNDCJUUVYMNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(N=C(NC2=O)SCC(=O)NC3=CC=C(C=C3)Br)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15BrFN5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-amino-2-((2-((4-bromophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and inflammation. This article reviews its biological activity, focusing on its anticancer properties and mechanisms of action, supported by data tables and relevant case studies.

The compound has the following chemical properties:

PropertyValue
Molecular Formula C21H20BrN5O5S
Molecular Weight 534.4 g/mol
CAS Number 868227-06-9
Structure Chemical Structure

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer activity. It has been evaluated against various cancer cell lines, including:

  • MCF-7 (Breast Cancer)
    • Exhibited IC50 values indicating effective cytotoxicity.
    • Induced apoptosis through caspase activation and autophagy pathways.
  • FaDu (Head and Neck Cancer)
    • Compound demonstrated an IC50 value of 1.73 μM, highlighting its potency against this cell line.
    • Inhibited cell migration and colony formation, suggesting potential for metastasis prevention .
  • MDA-MB-231 (Triple-negative Breast Cancer)
    • Showed varying antiproliferative efficacy with promising results in inhibiting growth at concentrations as low as 10 μM .

The compound acts primarily through the inhibition of topoisomerases I and II, which are critical enzymes involved in DNA replication and transcription. Molecular docking studies have indicated that it binds effectively to the active sites of these enzymes, similar to established inhibitors like camptothecin and etoposide .

Additionally, it selectively inhibits COX-2 over COX-1, linking its anticancer properties with anti-inflammatory effects . The dual action may enhance its therapeutic potential by addressing both tumor growth and associated inflammatory responses.

Research Findings

A summary of key findings from recent studies is presented in the table below:

Study ReferenceCell LineIC50 Value (μM)Mechanism of ActionKey Findings
FaDu1.73Topoisomerase I & II inhibitionInduces apoptosis; inhibits migration
MCF-7VariesApoptosis via caspase activationReduces oxidative stress; G2/M phase arrest
MDA-MB-231VariesDual COX inhibitionPotent antiproliferative effects

Case Studies

Several case studies have highlighted the effectiveness of compounds similar to N-(4-amino-2...):

  • Case Study on Antiproliferative Effects :
    A study demonstrated that derivatives with similar structural motifs exhibited significant cytotoxicity across multiple cancer cell lines, reinforcing the importance of structural diversity in enhancing biological activity .
  • Clinical Implications :
    The potential for these compounds to serve as dual-action agents (anticancer and anti-inflammatory) opens avenues for combination therapies in clinical settings, particularly for patients with chronic inflammation associated with cancer progression.

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